Einecs 302-933-1

Cat. No. B8508970

Key on ui cas rn:

94135-63-4

M. Wt: 335.44 g/mol

InChI Key: ADLPVBCBMDDLJK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04144123

Procedure details

692 Parts of tetraethylene pentamine (529 parts of tetraethylene pentamine and 113 parts of ethylene diamine) are dissolved in 300 (400) parts of water and mixed with 438 (584) parts of adipic acid. The temperature of the reaction solution rises to more than 100° C. The bottoms temperature is raised to from 160° to 170° C. over 6 hours with distillation of the water and is maintained at this value for about a further 7 hours. The amount of distillate produced during condensation is 383 parts (540 parts), the amine content of the distillate being 0.78 (1.34) milliequivalents per g. Condensation of the resin is stopped at an acid number of 10.0 (10.7), after which the resin is cooled, and, when the temperature has reached 140° C., 1,000 parts (1,050 parts) of water are added thereto. The properties of the products are as follows:

[Compound]

Name

( 400 )

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

[Compound]

Name

( 584 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( 1.34 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

10.0

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

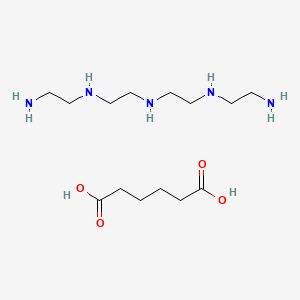

[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH:10][CH2:11][CH2:12][NH2:13].[C:14]([OH:23])(=[O:22])[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20]>O>[C:14]([OH:23])(=[O:22])[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20].[NH2:13][CH2:12][CH2:11][NH:10][CH2:9][CH2:8][NH:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2][NH2:1] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCNCCNCCN

|

[Compound]

|

Name

|

( 400 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

( 584 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC(=O)O)(=O)O

|

Step Four

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

( 1.34 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

10.0

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rises to more than 100° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is maintained at this value for about a further 7 hours

|

|

Duration

|

7 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The amount of distillate produced during condensation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Condensation of the resin

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after which the resin is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has reached 140° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCCCC(=O)O)(=O)O.NCCNCCNCCNCCN

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |